molecular formula C18H27NO4 B14118354 Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate CAS No. 924817-96-9

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate

Cat. No.: B14118354
CAS No.: 924817-96-9
M. Wt: 321.4 g/mol
InChI Key: BKCIIKJFZRHPOR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate is an organic compound that features a tert-butyl group, a benzyloxy group, and a hydroxymethyl group attached to a cyclopentylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the hydroxyl group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The tert-butyl group is then introduced using tert-butyl chloroformate under basic conditions. The final step involves the deprotection of the hydroxyl group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The benzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of a benzyl-substituted cyclopentylcarbamate.

    Substitution: Formation of various substituted cyclopentylcarbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(benzyloxy)-1-(hydroxymethyl)cyclopentylcarbamate: Features a tert-butyl group, benzyloxy group, and hydroxymethyl group.

    Tert-butyl 3-(methoxy)-1-(hydroxymethyl)cyclopentylcarbamate: Similar structure but with a methoxy group instead of a benzyloxy group.

    Tert-butyl 3-(benzyloxy)-1-(methyl)cyclopentylcarbamate: Similar structure but with a methyl group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to the presence of both the benzyloxy and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

924817-96-9

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-3-phenylmethoxycyclopentyl]carbamate

InChI

InChI=1S/C18H27NO4/c1-17(2,3)23-16(21)19-18(13-20)10-9-15(11-18)22-12-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3,(H,19,21)

InChI Key

BKCIIKJFZRHPOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)OCC2=CC=CC=C2)CO

Origin of Product

United States

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